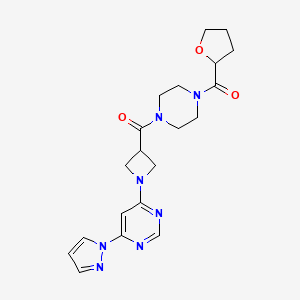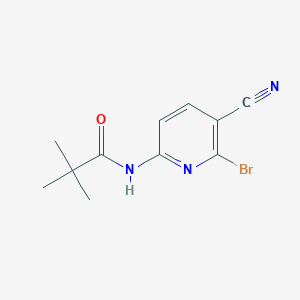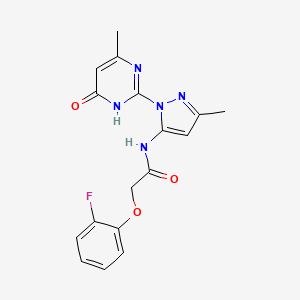![molecular formula C27H23N3O2 B2556279 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901246-21-7](/img/structure/B2556279.png)
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a novel organic compound characterized by its unique structural framework that combines pyrazoloquinoline and dioxane moieties. Its complex structure lends it potential utility in various scientific fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes:
Aromatic Substitution: : Starting with 3,4-dimethylphenyl and 4-methylphenyl derivatives, undergoes aromatic nucleophilic substitution.
Formation of Dioxane Ring:
Pyrazoloquinoline Core: : Building the core structure often involves cyclization reactions facilitated by a base or acid, combined with the appropriate solvent system.
Industrial Production Methods
Industrial-scale production might involve:
Optimization of Catalyst Usage: : Using specific catalysts to enhance reaction rates and yield.
Efficient Isolation Techniques: : Employing techniques such as crystallization, distillation, and chromatography for product purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized to form corresponding quinoline derivatives.
Reduction: : Reduction can yield dihydro derivatives affecting the dioxane ring stability.
Substitution: : Undergoes various substitutions depending on the active sites on the aromatic and pyrazoloquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts for Substitution: : Including transition metals like palladium or nickel.
Major Products
Oxidized Quinoline Derivatives: : Result from oxidation reactions.
Dihydro Derivatives: : From reduction processes affecting the dioxane ring.
Substituted Pyrazoloquinoline Compounds: : From various nucleophilic and electrophilic substitutions.
Applications De Recherche Scientifique
Chemistry
Catalyst Development: : Used as a ligand in coordination chemistry.
Synthetic Intermediates: : Serve as intermediates in the synthesis of complex organic molecules.
Biology and Medicine
Antimicrobial Agents:
Cancer Research: : Studied for potential anti-cancer properties due to its structural similarity to known bioactive compounds.
Industry
Material Science: : Potential utility in developing new materials with specific electronic properties.
Pharmaceuticals: : Used as a precursor in drug design and synthesis.
Mécanisme D'action
The compound's mechanism of action is largely dependent on its ability to interact with biological macromolecules.
Molecular Targets: : Likely targets include enzymes and receptors due to its aromatic and heterocyclic nature.
Pathways Involved: : Involves inhibition of specific enzymes or receptors, which is significant in its potential antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
When compared to similar compounds like other pyrazoloquinoline derivatives and heterocyclic dioxane compounds:
Unique Structural Features: : The combined presence of dioxane and pyrazoloquinoline structures makes it unique.
Enhanced Biological Activity: : Compared to simpler analogs, it often shows enhanced biological activity due to its larger, more complex structure.
List of Similar Compounds
1-(3,4-dimethylphenyl)-pyrazoloquinoline
3-(4-methylphenyl)-dioxinopyrazole
8,9-dihydro-dioxinoquinoline
This detailed overview should provide a solid understanding of 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline. Dive deeper into each section as needed!
Propriétés
IUPAC Name |
12-(3,4-dimethylphenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-16-4-7-19(8-5-16)26-22-15-28-23-14-25-24(31-10-11-32-25)13-21(23)27(22)30(29-26)20-9-6-17(2)18(3)12-20/h4-9,12-15H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHCMGYBNVMMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC(=C(C=C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2556204.png)




![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)


